molecular formula C10H13NO2 B13173413 5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid

5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Katalognummer: B13173413
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: YTCQDVQRAZQOJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyclopropylmethyl group and a carboxylic acid functional group, making it a unique and interesting molecule for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable cyclopropylmethyl ketone, the compound can be synthesized through a series of reactions including alkylation, cyclization, and subsequent functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, cyclization reactions, and purification techniques like crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid include other pyrrole derivatives such as:

  • 2-Methyl-1H-pyrrole-3-carboxylic acid
  • Cyclopropylmethyl pyrrole
  • Pyrrole-3-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the cyclopropylmethyl group and the carboxylic acid functional group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

5-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H13NO2/c1-6-9(10(12)13)5-8(11-6)4-7-2-3-7/h5,7,11H,2-4H2,1H3,(H,12,13)

InChI-Schlüssel

YTCQDVQRAZQOJP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(N1)CC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.